molecular formula C9H7BrN2S B7723657 1-(4-bromophenyl)imidazole-2-thiol

1-(4-bromophenyl)imidazole-2-thiol

Cat. No.: B7723657
M. Wt: 255.14 g/mol
InChI Key: ZKPXIPSWVWPFDF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group at the 1-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with thiourea in the presence of a suitable catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often involve heating the mixture in a solvent such as ethanol or acetic acid, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of phenyl-substituted imidazole-2-thiol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)imidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Bromophenyl)imidazole-2-thiol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other imidazole derivatives such as 1-phenylimidazole-2-thiol, 1-(4-chlorophenyl)imidazole-2-thiol, and 1-(4-methylphenyl)imidazole-2-thiol.

    Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXIPSWVWPFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=CN=C2S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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